molecular formula C9H13N3O2S3 B285346 4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine

4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine

Cat. No.: B285346
M. Wt: 291.4 g/mol
InChI Key: HROMBTOSYFJDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine, also known as MTAM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been studied for its ability to inhibit plant growth, making it a potential herbicide. In material science, this compound has been studied for its potential applications in the development of new materials, such as polymers.

Mechanism of Action

4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine works by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). By inhibiting these enzymes, this compound can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and inhibiting plant growth. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe compound for use in various applications.

Advantages and Limitations for Lab Experiments

One advantage of 4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine is its low toxicity profile, which makes it a potentially safe compound for use in lab experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are a number of future directions for research on 4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine, including:
1. Further studies on the anti-inflammatory and anti-tumor properties of this compound, with a focus on its potential as a new drug candidate.
2. Studies on the potential use of this compound as a herbicide, with a focus on its effectiveness and safety.
3. Studies on the potential use of this compound in material science, with a focus on its properties as a polymer.
4. Further studies on the mechanism of action of this compound, with a focus on its interactions with enzymes in the body.
5. Studies on the potential use of this compound in combination with other compounds, such as chemotherapy drugs, to enhance their effectiveness.

Synthesis Methods

4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine can be synthesized using a multi-step process that involves the reaction of morpholine with 2-chloroacetyl chloride, followed by the reaction of the resulting product with sodium hydrosulfide and methylthiosemicarbazide. The final step involves the reaction of the intermediate product with thionyl chloride and morpholine.

Properties

Molecular Formula

C9H13N3O2S3

Molecular Weight

291.4 g/mol

IUPAC Name

2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C9H13N3O2S3/c1-15-8-10-9(17-11-8)16-6-7(13)12-2-4-14-5-3-12/h2-6H2,1H3

InChI Key

HROMBTOSYFJDHG-UHFFFAOYSA-N

SMILES

CSC1=NSC(=N1)SCC(=O)N2CCOCC2

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)N2CCOCC2

Origin of Product

United States

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